N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide, also known as CX-4945, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It is a selective inhibitor of protein kinase CK2, which is a ubiquitous and constitutively active protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide is a selective inhibitor of protein kinase CK2, which is a constitutively active protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition by N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of various signaling pathways that are involved in cancer progression, such as the PI3K/Akt/mTOR pathway. Additionally, N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide has been shown to inhibit the expression of various anti-apoptotic proteins, such as Bcl-2 and Mcl-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide is its high selectivity for CK2, which minimizes off-target effects. Additionally, N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide has been shown to have good pharmacokinetic properties and can be administered orally. However, one of the limitations of N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide is its relatively low potency compared to other CK2 inhibitors. This may limit its efficacy in certain types of cancer.
Direcciones Futuras
There are several potential future directions for the development and application of N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide. One direction is the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections. Another direction is the development of more potent and selective CK2 inhibitors that can overcome the limitations of N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide. Additionally, the combination of N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide with other chemotherapeutic agents or targeted therapies may enhance its efficacy in cancer treatment.
Métodos De Síntesis
The synthesis of N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide involves a multi-step process that starts with the preparation of 3-amino-6-chloropyridine, which is then reacted with methylamine to produce 3-amino-6-(methylamino)pyridine. The resulting compound is then subjected to a series of reactions to form the final product, N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast, prostate, and pancreatic cancer. N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propiedades
IUPAC Name |
N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-11-9-5-4-8(6-12-9)13-10(14)7-2-3-7/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKJDLIQSOCNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.